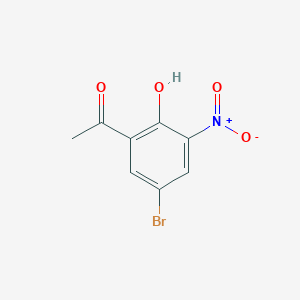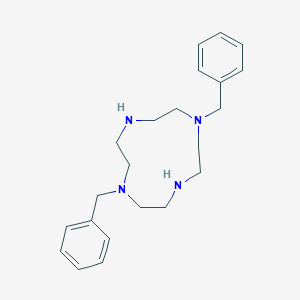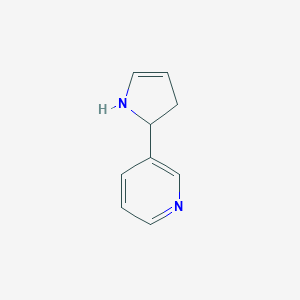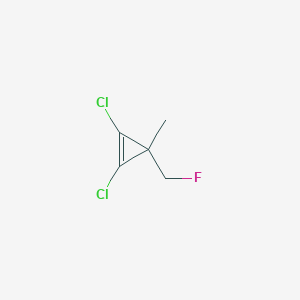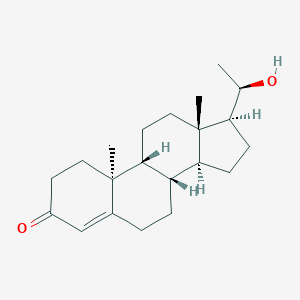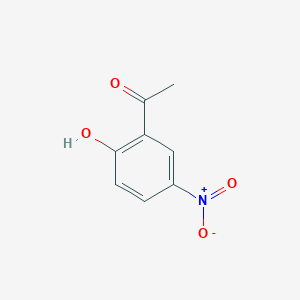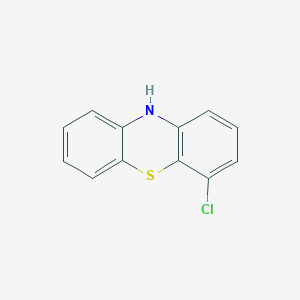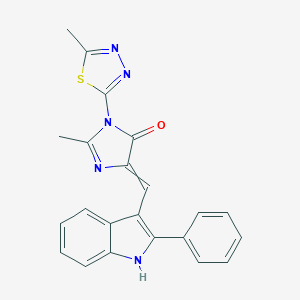
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress, and the modulation of immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in lab experiments is its relatively low toxicity and high solubility in water, which makes it easier to work with compared to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)-. One area of interest is in the development of more potent and selective inhibitors of specific disease targets. Another area of interest is in the study of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, more research is needed to understand its potential interactions with other drugs and its long-term safety profile.
Méthodes De Synthèse
The synthesis of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- can be achieved through a variety of methods, including the use of organic solvents and reagents. One common method involves the use of a reaction between 2-phenylindole and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
The potential applications of 4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- in scientific research are numerous. One area of interest is in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of a variety of diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
143658-85-9 |
|---|---|
Nom du produit |
4H-Imidazol-4-one, 3,5-dihydro-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-((2-phenyl-1H-indol-3-yl)methylene)- |
Formule moléculaire |
C22H17N5OS |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(E)-(2-phenylindol-3-ylidene)methyl]imidazol-4-ol |
InChI |
InChI=1S/C22H17N5OS/c1-13-23-19(21(28)27(13)22-26-25-14(2)29-22)12-17-16-10-6-7-11-18(16)24-20(17)15-8-4-3-5-9-15/h3-12,28H,1-2H3/b17-12+ |
Clé InChI |
JIROEXYWMRWKKA-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
SMILES |
CC1=NC(=C(N1C2=NN=C(S2)C)O)C=C3C4=CC=CC=C4N=C3C5=CC=CC=C5 |
SMILES canonique |
CC1=NC(=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N1C5=NN=C(S5)C |
Synonymes |
(5Z)-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[(2-phenyl-1H-indol -3-yl)methylidene]imidazol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



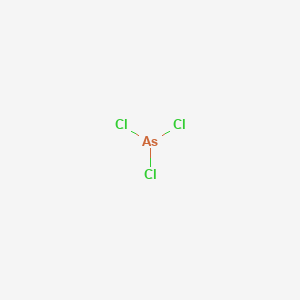
cyclohexa-1,3,5-triene-1-carboxylic acid](/img/structure/B116442.png)
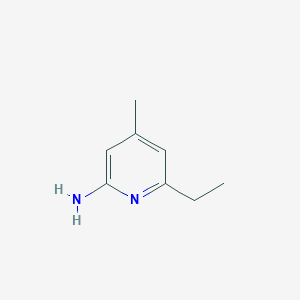
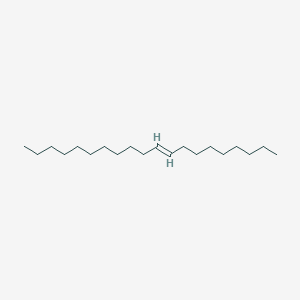
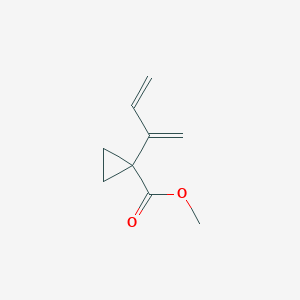
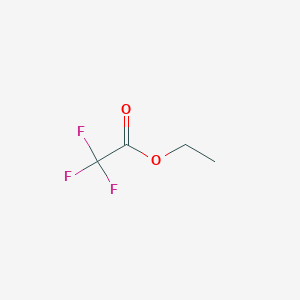
![1-[4-[2-Hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B116459.png)
